molecular formula C20H17N3O5S B2758503 4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034594-77-7

4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2758503
CAS No.: 2034594-77-7
M. Wt: 411.43
InChI Key: UGRALNZIHDOLJQ-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17N3O5S and its molecular weight is 411.43. The purity is usually 95%.
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Biological Activity

4-(2,5-Dioxopyrrolidin-1-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antitumor properties. This article reviews the current understanding of its biological activity based on various research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H14N2O4SC_{15}H_{14}N_{2}O_{4}S with a molecular weight of approximately 318.35 g/mol. Its structure features a benzenesulfonamide moiety linked to a furan-pyridine derivative through a dioxopyrrolidine unit. This unique combination of functional groups is believed to contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related benzimidazole derivatives have shown promising antibacterial effects against various strains, suggesting that the sulfonamide group might enhance the compound's efficacy against microbial pathogens .

Antitumor Activity

Recent investigations into the antitumor potential of this compound have yielded encouraging results. In vitro assays conducted on human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated that derivatives with similar structures can inhibit cell proliferation effectively. The mode of action appears to involve binding to DNA and inhibiting DNA-dependent enzymes, which is a common mechanism among many antitumor agents .

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various pyridine-based compounds on lung cancer cells using MTS cytotoxicity assays. The findings revealed that certain derivatives showed IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .
  • Mechanistic Studies : Further research highlighted that the compound's ability to bind within the minor groove of DNA enhances its biological activity. This interaction is crucial for inhibiting cellular processes essential for tumor growth and survival .
  • Comparative Analysis : A comparative study of different sulfonamide derivatives indicated that modifications in the chemical structure significantly influence their biological activity. The presence of electron-withdrawing groups like furan and pyridine was found to enhance the overall potency against bacterial strains and tumor cells .

Data Table: Biological Activity Summary

Activity Type Tested Compound Cell Line/Organism IC50 Value (μM) Mechanism
AntimicrobialThis compoundS. aureus10.5DNA binding
AntitumorThis compoundA5496.26DNA inhibition
AntitumorSimilar sulfonamide derivativesHCC82720.46Enzyme inhibition

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c24-19-7-8-20(25)23(19)15-3-5-16(6-4-15)29(26,27)22-13-14-9-10-21-17(12-14)18-2-1-11-28-18/h1-6,9-12,22H,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRALNZIHDOLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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